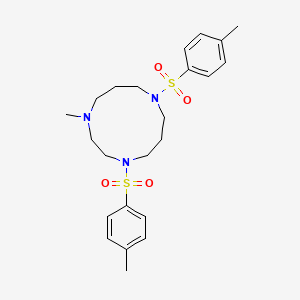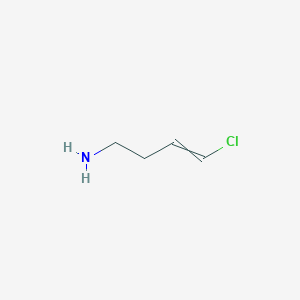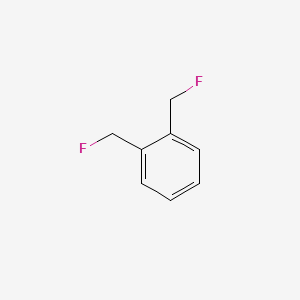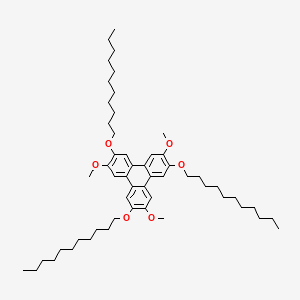
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene: is a complex organic compound belonging to the class of triphenylene derivatives. This compound is characterized by its three methoxy groups and three undecyloxy groups attached to a triphenylene core. Triphenylene derivatives are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene typically involves multiple steps, starting with the preparation of the triphenylene core. The core is then functionalized with methoxy and undecyloxy groups through a series of reactions. Common synthetic routes include:
Formation of the Triphenylene Core: This step often involves cyclization reactions using suitable precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Undecyloxy Groups: The undecyloxy groups are attached via etherification reactions, typically using undecanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triphenylene core or the functional groups, leading to different reduced derivatives.
Substitution: The methoxy and undecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene depends on its specific application. In electronic applications, its effects are primarily due to its ability to facilitate charge transport and its interaction with light. In biological systems, it may interact with cellular components, affecting various molecular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
- 2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene
- 2,6,11-Trimethoxy-3,7,10-tri(undecoxy)triphenylene
Comparison: Compared to similar compounds, 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene is unique due to the specific arrangement and length of its undecyloxy groups. This structural difference can influence its physical properties, such as solubility and melting point, as well as its electronic and optical behavior. These unique characteristics make it suitable for specific applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
921938-32-1 |
|---|---|
Fórmula molecular |
C54H84O6 |
Peso molecular |
829.2 g/mol |
Nombre IUPAC |
2,6,10-trimethoxy-3,7,11-tri(undecoxy)triphenylene |
InChI |
InChI=1S/C54H84O6/c1-7-10-13-16-19-22-25-28-31-34-58-52-40-46-43(37-49(52)55-4)47-41-53(59-35-32-29-26-23-20-17-14-11-8-2)51(57-6)39-45(47)48-42-54(50(56-5)38-44(46)48)60-36-33-30-27-24-21-18-15-12-9-3/h37-42H,7-36H2,1-6H3 |
Clave InChI |
LBISYQUDFKNNJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OC)OCCCCCCCCCCC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
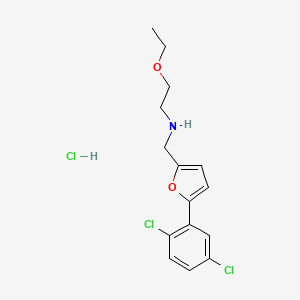
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
